BenchChemオンラインストアへようこそ!

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Medicinal chemistry Structure-activity relationship Physicochemical profiling

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 588719-28-2) is a heterocyclic building block belonging to the triazolothiadiazole class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazole bicyclic core bearing a primary amine at position 6 and a 3-methoxyphenyl substituent at position 3. With a molecular formula of C₁₀H₉N₅OS and molecular weight of 247.28 g/mol, the compound features a calculated LogP of 2.36 and density of 1.6 ± 0.1 g/cm³, positioning it as a moderately lipophilic, low-molecular-weight heterocycle suitable for medicinal chemistry diversification.

Molecular Formula C10H9N5OS
Molecular Weight 247.28 g/mol
CAS No. 588719-28-2
Cat. No. B3146093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
CAS588719-28-2
Molecular FormulaC10H9N5OS
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)N
InChIInChI=1S/C10H9N5OS/c1-16-7-4-2-3-6(5-7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14)
InChIKeyXCPMOSUNMGZQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 588719-28-2): Core Scaffold Identity and Procurement Baseline


3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 588719-28-2) is a heterocyclic building block belonging to the triazolothiadiazole class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazole bicyclic core bearing a primary amine at position 6 and a 3-methoxyphenyl substituent at position 3 [1]. With a molecular formula of C₁₀H₉N₅OS and molecular weight of 247.28 g/mol, the compound features a calculated LogP of 2.36 and density of 1.6 ± 0.1 g/cm³, positioning it as a moderately lipophilic, low-molecular-weight heterocycle suitable for medicinal chemistry diversification . The compound is commercially available at ≥95–98% purity from multiple global suppliers for pharmaceutical R&D and quality control applications .

Why Generic Substitution of 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine Is Scientifically Unsound


Triazolothiadiazole analogs bearing a free primary amine at position 6 cannot be arbitrarily interchanged with their 3,6-disubstituted counterparts or analogs differing at the 3-aryl position, because the 6-NH₂ group serves as both a critical hydrogen bond donor (HBD = 1) and a synthetic diversification handle absent in the more commonly reported 3,6-diaryl or 6-alkyl/cycloalkyl series (HBD = 0) . Replacement of the 3-methoxyphenyl substituent with electron-withdrawing groups such as 3-chlorophenyl or trifluoromethyl alters lipophilicity and electronic character, shifting LogP and potentially target engagement profiles in ways not predictable without empirical comparison [1]. Furthermore, the 3-methoxy group provides a distinct hydrogen bond acceptor and modest electron-donating character that influences both the compound's reactivity in downstream coupling reactions and its intermolecular interactions with biological targets, making direct substitution with halogenated or unsubstituted phenyl analogs scientifically unjustified without head-to-head performance data [2].

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Capacity: Primary Amine vs. 3,6-Disubstituted Analogs

The target compound possesses a calculated hydrogen bond donor count of 1 (from the primary amine at position 6), whereas the vast majority of biologically characterized triazolothiadiazoles—including the 6-cyclohexyl-3-(3-methoxyphenyl) analog (CID 662755) and the 3,6-diaryl series exemplified in the anticancer patent literature—have HBD = 0 due to substitution at both the 3- and 6-positions [1]. This single HBD differentiator is critical for target engagement: in the c-Met kinase inhibitor series, the triazolothiadiazole core engages Tyr1230 via π-π stacking and Asp1222 via hydrogen bonding, where the presence or absence of a donor NH can markedly alter binding pose and affinity [2].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Lipophilicity (LogP) Differentiation vs. Halogenated 6-Amine Analogs

The target compound has a calculated LogP of 2.36, derived from ChemSrc physicochemical data . In comparison, the 3-(3-chlorophenyl) analog (CAS 893643-51-1, MW 251.70) is expected to have a higher LogP due to the increased lipophilicity of chlorine (π = +0.71) relative to methoxy (π = -0.02), while the 3-(trifluoromethyl) analog (CAS 24848-34-8, MW 209.15) carries a significantly higher electronegativity and altered partition coefficient owing to the strong electron-withdrawing CF₃ group . The 3-methoxy substituent provides a moderate, balanced lipophilicity profile with H-bond acceptor capability (OCH₃) that neither the chloro nor trifluoromethyl analogs can replicate, which may translate to differential solubility and permeability characteristics in cell-based assays.

Physicochemical properties Drug-likeness ADME profiling

Class-Level Urease Inhibition Potency of the Triazolothiadiazole Scaffold

A 2023 study of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated potent urease inhibition across a 15-compound series, with IC₅₀ values ranging from 0.87 ± 0.09 µM to 8.32 ± 1.21 µM, representing a 2.7- to 25.9-fold improvement over the positive control thiourea (IC₅₀ = 22.54 ± 2.34 µM) [1]. The unsubstituted parent compound (6a) exhibited the best activity (IC₅₀ = 0.87 µM, Ki = 1.37 µM, competitive inhibition), and molecular dynamics simulations confirmed that the triazolothiadiazole scaffold occupies the urease active site in a closed-state conformation with a mobile flap distance of 21 Å vs. 30 Å for thiourea [1]. While the specific target compound (588719-28-2) was not directly tested in this study, it shares the identical triazolothiadiazole core and 6-amino substitution pattern, distinguishing it from the 6-alkylthioether analogs evaluated.

Urease inhibition Antimicrobial Structure-activity relationship

Kinase Profiling Data for the Closest Available Analog (6-Cyclohexyl Derivative)

The closest structurally characterized analog available in public bioactivity databases is 6-cyclohexyl-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CID 662755), which differs from the target compound solely by replacement of the 6-NH₂ group with a cyclohexyl substituent [1]. In PubChem BioAssay screening, this analog exhibited EC₅₀ values of 16,300 nM (16.3 µM) against glycogen synthase kinase-3 beta (GSK-3β) and 17,400 nM (17.4 µM) against sphingosine 1-phosphate receptor 1 (S1P1), indicating modest target engagement [1]. The target compound's free amine at position 6 introduces a hydrogen bond donor absent in the cyclohexyl analog, which may significantly alter kinase binding kinetics and selectivity profiles—a hypothesis supported by the observation in the c-Met inhibitor series that the triazolothiadiazole core's hydrogen bonding with Asp1222 is essential for potency [2].

Kinase inhibition GSK-3β S1P1 receptor Screening data

Synthetic Versatility: Primary Amine Handle vs. 6-Substituted Analogs

The target compound's free 6-NH₂ group enables direct participation in amide coupling, sulfonamide formation, urea synthesis, and reductive amination reactions without requiring deprotection steps, contrasting sharply with 3,6-diaryl triazolothiadiazoles that lack reactive handles for further derivatization . In the patent literature, 3,6-diaryl triazolothiadiazoles are typically synthesized via cyclocondensation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols with aromatic carboxylic acids in POCl₃, yielding 60–80% isolated product [1]. The 6-amine compound, by contrast, is a versatile intermediate that can generate diverse 6-amido, 6-sulfonamido, or 6-alkylamino libraries in a single synthetic step, offering procurement value as a scaffold for hit-to-lead exploration rather than as a terminal screening compound .

Parallel synthesis Chemical biology Library diversification

Optimal Research and Procurement Scenarios for 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 588719-28-2)


Kinase Inhibitor Hit-Finding: Focused Library Synthesis via 6-NH₂ Diversification

In campaigns targeting the c-Met, GSK-3β, or related kinase families, the compound serves as an ideal starting scaffold for generating focused amide and sulfonamide libraries. Evidence from the c-Met inhibitor series shows that the triazolothiadiazole core engages the kinase hinge region via hydrogen bonding with Asp1222 and π-π stacking with Tyr1230, achieving IC₅₀ values as low as 2.02 nM in optimized leads [1]. The target compound's 6-NH₂ group can be directly coupled with diverse carboxylic acids or sulfonyl chlorides to explore vectors extending toward the solvent-exposed region of the ATP binding pocket, a strategy that would be inaccessible using 3,6-disubstituted analogs lacking a reactive amine handle.

Urease Inhibitor Development for Anti-Infective Programs

The triazolothiadiazole scaffold has demonstrated class-leading urease inhibition, with the unsubstituted core achieving IC₅₀ = 0.87 µM (27-fold improvement over thiourea) and competitive binding kinetics (Ki = 1.37 µM) [2]. The 3-methoxyphenyl-6-amine compound provides an optimized starting point for structure-activity relationship exploration, where the 3-methoxy group can modulate electronic and steric properties while the 6-amine can be derivatized to optimize interactions with the urease mobile flap (residues 590–610), which molecular dynamics simulations show adopts a closed conformation (21 Å) upon inhibitor binding [2].

Anticancer Agent Development: Caspase Activation and Apoptosis Induction

Patent literature (US20080113984, Cytovia Inc.) establishes that 3-aryl-6-aryl-triazolothiadiazoles act as activators of caspases and inducers of apoptosis, with potential application in conditions involving uncontrolled cell proliferation [3]. While the specific compound 588719-28-2 was not exemplified in this patent, its structural features—particularly the 3-methoxyphenyl group and the 6-amine handle—position it as a logical intermediate for synthesizing and screening novel caspase-activating analogs. The 3-methoxy substituent may confer differentiated cell permeability and target engagement compared to the unsubstituted phenyl or halogenated analogs.

Antimicrobial SAR Expansion: Broad-Spectrum Screening Precursor

Multiple studies confirm that 6-amino-triazolothiadiazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative organisms, with some analogs showing equipotent or superior activity compared to chloramphenicol [4]. The compound's balanced LogP of 2.36 and the presence of both H-bond donor (NH₂) and acceptor (OCH₃) functionality suggest favorable permeability across bacterial membranes. Procurement as a building block enables systematic exploration of 6-N-acyl and 6-N-sulfonyl derivatives for antibacterial and antifungal screening cascades.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.